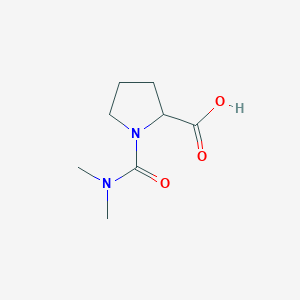![molecular formula C8H13Cl B14011079 2-Chloro-1-methylbicyclo[2.2.1]heptane CAS No. 22768-96-3](/img/structure/B14011079.png)
2-Chloro-1-methylbicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-methylbicyclo[2.2.1]heptane is an organic compound with the molecular formula C8H13Cl. It belongs to the class of bicyclic compounds known as norbornanes. This compound is characterized by a bicyclo[2.2.1]heptane skeleton with a chlorine atom and a methyl group attached to it. It is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methylbicyclo[2.2.1]heptane typically involves the chlorination of 1-methylbicyclo[2.2.1]heptane. This can be achieved through a free radical chlorination process using chlorine gas under ultraviolet light. The reaction is carried out in an inert solvent such as carbon tetrachloride at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors where the chlorination process is optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production .
化学反応の分析
Types of Reactions
2-Chloro-1-methylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or alkoxides.
Reduction Reactions: The compound can be reduced to 1-methylbicyclo[2.2.1]heptane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can occur at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution for hydroxyl substitution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: 2-Hydroxy-1-methylbicyclo[2.2.1]heptane.
Reduction: 1-Methylbicyclo[2.2.1]heptane.
Oxidation: This compound-7-carboxylic acid.
科学的研究の応用
2-Chloro-1-methylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a model compound for studying the behavior of bicyclic compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-Chloro-1-methylbicyclo[2.2.1]heptane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atoms in the bicyclic ring more susceptible to nucleophilic attack. This leads to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
類似化合物との比較
Similar Compounds
2-Methylbicyclo[2.2.1]heptane: Similar structure but lacks the chlorine atom.
2-Methylenebicyclo[2.2.1]heptane: Contains a methylene group instead of a chlorine atom.
1-Methylbicyclo[2.2.1]heptane: Similar structure but lacks the chlorine atom.
Uniqueness
2-Chloro-1-methylbicyclo[2.2.1]heptane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various chemical transformations and industrial applications .
特性
CAS番号 |
22768-96-3 |
|---|---|
分子式 |
C8H13Cl |
分子量 |
144.64 g/mol |
IUPAC名 |
2-chloro-1-methylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H13Cl/c1-8-3-2-6(5-8)4-7(8)9/h6-7H,2-5H2,1H3 |
InChIキー |
PNBYKXYJGLDXAU-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(C1)CC2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14011003.png)
![4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14011007.png)
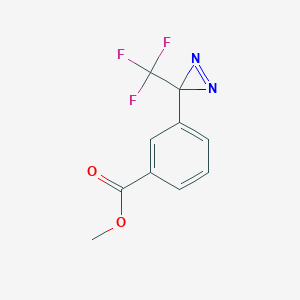
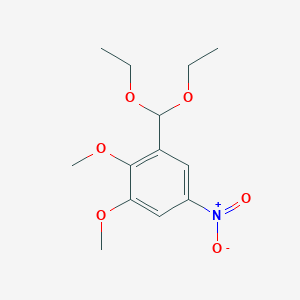
![5-[(But-2-yn-1-yloxy)methyl]-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B14011027.png)
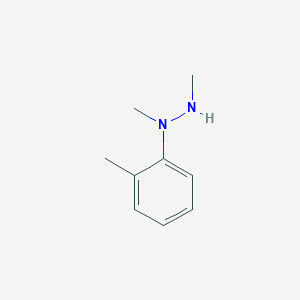

![2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)-](/img/structure/B14011037.png)
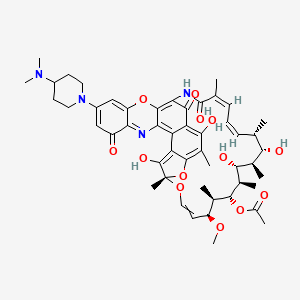
![Dimethyl2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B14011043.png)
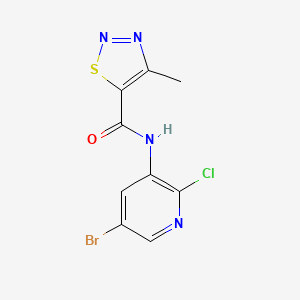
![[3-Methoxy-4-(4-methylphenoxy)phenyl]methanol](/img/structure/B14011045.png)
![7-[(4-bromophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14011048.png)
